1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
37732-48-2 |
|---|---|
Molekularformel |
C17H15N3O |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
1-(4-aminophenyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C17H15N3O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,18H2,(H2,19,20,21) |
InChI-Schlüssel |
CNDXUZFEBZCFRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Synthesis and Characterization
General Synthetic Pathways for N-Aryl Ureas
A common and direct method for the synthesis of unsymmetrical ureas involves the reaction of an amine with an isocyanate. nih.govasianpubs.org In the case of this compound, a potential synthetic route would involve the reaction of 1-naphthyl isocyanate with p-phenylenediamine (B122844). Alternatively, 1-aminonaphthalene could be reacted with 4-isocyanatoaniline.
Another versatile method utilizes phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This approach involves the in-situ formation of an isocyanate from one of the amine starting materials, which then reacts with the second amine to form the urea (B33335) linkage. Phosgene- and metal-free methods using precursors like 3-substituted dioxazolones that generate isocyanates in situ are also being developed for a more environmentally benign synthesis. researchgate.net
Plausible Synthesis of this compound
A plausible and efficient laboratory-scale synthesis of this compound is outlined below. This method involves the reaction of a commercially available isocyanate with an aniline (B41778) derivative.
Reaction Scheme:
1-Naphthyl isocyanate is reacted with an equimolar amount of 1,4-phenylenediamine in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification techniques like column chromatography or recrystallization.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Salient Features |
| FTIR (cm⁻¹) | - N-H stretching vibrations around 3300-3400 cm⁻¹ - C=O (urea carbonyl) stretching vibration around 1640-1680 cm⁻¹ - Aromatic C=C stretching vibrations around 1500-1600 cm⁻¹ - C-N stretching vibrations around 1200-1350 cm⁻¹ |
| ¹H NMR (ppm) | - Signals for the N-H protons of the urea linkage and the amino group, likely appearing as broad singlets in the downfield region (δ 8.0-10.0 ppm). - A complex multiplet pattern for the aromatic protons of the naphthalene (B1677914) and phenyl rings in the region of δ 7.0-8.5 ppm. |
| ¹³C NMR (ppm) | - A signal for the urea carbonyl carbon around δ 153-155 ppm. - Multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the carbon atoms of the naphthalene and phenyl rings. |
| Mass Spectrometry | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. |
Advanced Structural Elucidation and Conformational Analysis of 1 4 Amino Phenyl 3 Naphthalen 1 Yl Urea
Crystallographic Investigations
Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in a solid-state material. These techniques would provide invaluable information on the molecular structure, intermolecular interactions, and packing of 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the molecular structure of a crystalline compound. If a suitable single crystal of this compound were grown, SC-XRD analysis would yield precise data on bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the aminophenyl and naphthalenyl moieties to the central urea (B33335) linker. Furthermore, it would establish the crystal system, space group, and unit cell dimensions, which are fundamental parameters of its crystalline state.
Hypothetical Crystal Data Table:
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State
The urea functionality is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group). The primary amino group (-NH₂) on the phenyl ring also provides additional hydrogen bond donors. Consequently, this compound is expected to form extensive hydrogen bonding networks. These interactions are critical in directing the assembly of molecules into higher-order supramolecular structures. Analysis of the crystal structure would identify specific hydrogen bonding motifs, such as chains or sheets, and quantify their geometries (donor-acceptor distances and angles). These networks are the primary forces governing the supramolecular assembly in the solid state.
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have distinct physical properties. Polymorphism studies for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or evaporation rates) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The identification of different polymorphic forms is crucial, as each may exhibit unique characteristics. However, no polymorphism studies for this specific compound have been reported.
Spectroscopic Characterization for Structural Confirmation and Dynamics
Spectroscopic methods are vital for confirming the chemical structure of a molecule and probing its behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about its chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons on the naphthalene (B1677914) and aminophenyl rings would typically appear in the downfield region (approx. 6.5-8.5 ppm). The chemical shifts and coupling patterns (splitting) of these signals would allow for the assignment of each proton to its specific position on the rings. The protons of the urea N-H groups and the amino -NH₂ group would appear as broader signals whose chemical shifts can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbon of the urea group would be characteristically downfield (typically >150 ppm). The aromatic carbons would resonate in the approximate range of 110-150 ppm. The specific chemical shifts would help confirm the substitution pattern on both the naphthalene and phenyl rings.
While specific, experimentally verified NMR data for this compound is not available, a hypothetical data table is presented below for illustrative purposes.
Hypothetical NMR Data Table:
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|---|
| Urea C=O | - | - | ~153-155 |
| Urea N-H | ~8.5-9.5 | Broad singlet | - |
| Amino -NH₂ | ~3.5-5.0 | Broad singlet | - |
| Aromatic C-H (Naphthalene) | ~7.4-8.2 | Multiplets | ~110-135 |
| Aromatic C-H (Aminophenyl) | ~6.6-7.3 | Doublets | ~115-130 |
| Aromatic Quaternary C | - | - | ~125-145 |
¹H and ¹³C NMR Chemical Shift Assignments and Structural Correlations
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on the distinct electronic environments of the protons and carbons in the naphthalene, aminophenyl, and urea moieties.
¹H NMR: The proton spectrum is expected to show signals in three main regions: the aromatic region for the naphthyl and phenyl protons, a broad signal for the amine (-NH₂) protons, and two distinct signals for the urea (N-H) protons. The protons on the naphthalene ring will exhibit a complex pattern of doublets and multiplets between 7.4 and 8.2 ppm. The aminophenyl protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, likely in the 6.6 to 7.3 ppm range. The urea N-H protons would typically appear as two separate broad singlets at lower field (downfield), often above 8.5 ppm, due to hydrogen bonding and their amide-like character. The primary amine (-NH₂) protons would appear at a higher field compared to the urea protons.
¹³C NMR: The carbon spectrum will show a characteristic signal for the urea carbonyl carbon (C=O) significantly downfield, typically in the range of 153-155 ppm. The aromatic carbons of the naphthyl and aminophenyl rings will resonate between approximately 114 and 145 ppm. The carbon attached to the amino group (C-NH₂) will be shifted upfield relative to the other aromatic carbons due to the electron-donating effect of the amine. Conversely, carbons attached to the urea nitrogen atoms will be shifted downfield.
Predicted ¹H NMR Chemical Shift Assignments
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Urea N-H (naphthyl side) | > 8.6 (e.g., ~8.8) | Singlet (broad) |
| Urea N-H (phenyl side) | > 8.6 (e.g., ~8.7) | Singlet (broad) |
| Naphthyl Protons | 7.40 - 8.20 | Multiplets |
| Phenyl Protons (ortho to urea) | ~7.2 - 7.4 | Doublet |
| Phenyl Protons (ortho to -NH₂) | ~6.6 - 6.8 | Doublet |
| Amine (-NH₂) | ~5.0 - 5.5 | Singlet (broad) |
Predicted values are based on typical shifts for diaryl ureas and substituted naphthalenes and anilines. organicchemistrydata.orgmdpi.com
Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Urea C=O | 153.0 - 155.0 |
| Naphthyl C (quaternary) | 130.0 - 135.0 |
| Naphthyl C-H | 120.0 - 129.0 |
| Phenyl C-N (urea) | ~140.0 |
| Phenyl C-N (amine) | ~145.0 |
| Phenyl C-H (ortho to urea) | ~121.0 |
| Phenyl C-H (ortho to -NH₂) | ~115.0 |
Predicted values are based on typical shifts for diaryl ureas and substituted naphthalenes and anilines. uobasrah.edu.iqorganicchemistrydata.org
2D NMR Techniques for Connectivity and Conformational Insights
Two-dimensional (2D) NMR experiments would be essential to unambiguously assign the proton and carbon signals and to confirm the molecular structure. mdpi.com
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons (³J-coupling). It would be crucial for assigning the specific protons within the naphthalene ring system by tracing the spin-spin coupling pathways around the rings. It would also confirm the coupling between the ortho and meta protons on the 4-aminophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon in the naphthyl and aminophenyl rings by linking the already assigned proton signals to their corresponding carbon signals.
Dynamic NMR Studies
Dynamic NMR (DNMR) studies could provide insights into conformational processes, such as restricted rotation around the C–N bonds of the urea moiety. Due to the partial double-bond character of these bonds, rotation can be slow on the NMR timescale, particularly at low temperatures. This restricted rotation can lead to the observation of distinct signals for protons or carbons that would otherwise be chemically equivalent. While specific studies on this molecule are unavailable, related N,N'-diaryl ureas are known to adopt specific conformations, and DNMR could potentially be used to determine the energy barrier for rotation around the C-N bonds, providing information about the conformational stability of the molecule. nih.gov
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy provides information about the functional groups present in a molecule. FT-IR and FT-Raman are complementary techniques; strong IR bands are often weak in Raman spectra and vice versa. thermofisher.com
Characteristic Band Assignments and Functional Group Analysis
The vibrational spectrum of this compound would be dominated by bands arising from the urea linker and the two aromatic systems.
N-H Vibrations: Two distinct types of N-H stretching vibrations are expected. The primary amine (-NH₂) group will show two bands, an asymmetric and a symmetric stretch, typically in the 3300-3500 cm⁻¹ region. The secondary amine (urea N-H) groups will also show stretching bands, often as a broad peak around 3300 cm⁻¹, which is sensitive to hydrogen bonding. docbrown.info
C=O Vibration (Amide I band): The C=O stretching of the urea group is a very strong and characteristic absorption in the IR spectrum, expected in the range of 1630-1680 cm⁻¹. derpharmachemica.comresearchgate.net Its exact position is highly dependent on hydrogen bonding.
N-H Bending and C-N Stretching (Amide II and III bands): A combination of N-H in-plane bending and C-N stretching vibrations (the Amide II band) is expected around 1590-1620 cm⁻¹. C-N stretching also contributes to bands in the 1400-1460 cm⁻¹ region. researchgate.net
Aromatic Vibrations: C-H stretching vibrations from the aromatic rings are expected just above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ are diagnostic of the substitution patterns on the aromatic rings.
Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |
|---|---|---|---|
| N-H Stretch (asymmetric) | Primary Amine (-NH₂) | ~3450 | IR |
| N-H Stretch (symmetric) | Primary Amine (-NH₂) | ~3350 | IR |
| N-H Stretch | Urea (-NH-) | ~3300 (broad) | IR |
| Aromatic C-H Stretch | Naphthyl, Phenyl | 3000 - 3100 | IR, Raman |
| C=O Stretch (Amide I) | Urea (-C=O) | 1630 - 1680 | IR (strong) |
| Aromatic C=C Stretch | Naphthyl, Phenyl | 1450 - 1600 | IR, Raman |
| C-N Stretch | Amine, Urea | 1400 - 1460 | IR |
Data compiled from general spectroscopic tables and studies on ureas, anilines, and naphthalenes. docbrown.infoderpharmachemica.comnih.govnih.gov
Hydrogen Bonding Signatures in Vibrational Spectra
The urea group is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, diaryl ureas typically form extensive intermolecular hydrogen bonds. nih.gov The primary amine group can also participate in hydrogen bonding. These interactions have significant effects on the vibrational spectra:
N-H Stretching: Intermolecular hydrogen bonding causes the N-H stretching bands to broaden and shift to lower wavenumbers (a red shift) compared to the free N-H groups. The broadness of the band around 3300 cm⁻¹ is a strong indicator of this interaction. nih.gov
C=O Stretching: Similarly, when the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O stretching frequency (Amide I band) shifts to a lower wavenumber. The degree of this shift can provide qualitative information about the strength of the hydrogen bonding network. In N,N'-disubstituted ureas, this band can be found as low as ~1620 cm⁻¹ in strongly bonded systems. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from the 4-aminophenyl and 1-naphthyl chromophores, both of which are strong absorbers in the UV region. The principal transitions will be of the π→π* type.
Naphthalene Chromophore: Naphthalene itself exhibits strong absorption bands. The transition to the ¹Lₐ state is typically observed around 285 nm, while the ¹Bₐ transition occurs at a shorter wavelength, often near 220 nm. nih.gov
Aminophenyl Chromophore: Aniline (B41778), a related chromophore, displays a strong primary absorption band around 230-240 nm and a secondary, less intense band around 280-290 nm. researchgate.netresearchgate.net The amino group acts as a powerful auxochrome, causing a bathochromic (red) shift of the benzene absorptions.
Expected UV-Vis Absorption Maxima (in a non-polar solvent)
| Transition | Chromophore Origin | Expected λₘₐₓ (nm) |
|---|---|---|
| π→π* | Naphthyl | ~220-230 |
| π→π* | Aminophenyl | ~240-250 |
| π→π* | Naphthyl / Aminophenyl | ~280-320 (broad) |
Values are estimated based on data for aniline and naphthalene derivatives. nih.govresearchgate.netresearchgate.net
Advanced Mass Spectrometry for Molecular Structure Confirmation
Advanced mass spectrometry techniques are indispensable tools for the unequivocal confirmation of the molecular structure of synthesized compounds such as this compound. These methods provide precise information on the molecular weight and elemental composition, as well as insights into the compound's structure through controlled fragmentation. The following sections detail the application of High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for the structural elucidation of this compound.
It is important to note that while the following data is based on established principles of mass spectrometry and fragmentation patterns observed for structurally similar aryl urea compounds, specific experimental data for this compound is not widely available in published literature. The presented data, therefore, represents a predictive analysis of the expected results from these advanced analytical techniques.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C₁₇H₁₅N₃O. In positive ion mode electrospray ionization (ESI), the compound is expected to be observed primarily as a protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).
The expected high-resolution mass spectrometry data for the protonated molecule is presented in the interactive table below. The high degree of accuracy in the mass measurement allows for the confident assignment of the elemental composition, which is a critical step in confirming the identity of the synthesized compound.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z (Da) |
| [M+H]⁺ | C₁₇H₁₆N₃O⁺ | 290.1288 |
| [M+Na]⁺ | C₁₇H₁₅N₃ONa⁺ | 312.1107 |
Note: The calculated m/z values represent the theoretical exact masses for the specified ions. Experimental values would be expected to fall within a narrow tolerance (e.g., ± 5 ppm) of these figures.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺ at m/z 290.13) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different components.
The urea linkage in this compound is the most probable site for initial fragmentation under collision-induced dissociation (CID). The primary fragmentation pathways for N,N'-diaryl ureas typically involve the cleavage of the C-N bonds of the urea moiety. nih.govresearchgate.net This can occur in two principal ways:
Cleavage to form an isocyanate and an amine: The protonated urea can fragment to lose the aminophenyl portion as aniline, generating a protonated naphthyl isocyanate ion, or lose the naphthalenamine portion to form a protonated aminophenyl isocyanate.
Cleavage to form protonated amines: The C-N bonds can also cleave to produce protonated naphthalenamine and protonated p-phenylenediamine (B122844) ions through the loss of the corresponding isocyanate as a neutral molecule.
Further fragmentation of the primary product ions, particularly the naphthyl and aminophenyl moieties, can also occur, providing additional structural confirmation. The proposed fragmentation pattern for the [M+H]⁺ ion of this compound is detailed in the interactive table below.
Interactive Data Table: Predicted MS/MS Fragmentation of [C₁₇H₁₆N₃O]⁺ (m/z 290.13)
| Observed m/z (Da) | Proposed Formula | Proposed Neutral Loss | Proposed Fragment Structure/Identity |
| 290.13 | C₁₇H₁₆N₃O⁺ | - | Precursor Ion: Protonated this compound |
| 170.06 | C₁₁H₈NO⁺ | C₆H₈N₂ | Protonated 1-Naphthyl isocyanate |
| 144.08 | C₁₀H₁₀N⁺ | C₇H₆N₂O | Protonated 1-Naphthalenamine |
| 135.06 | C₇H₇N₂O⁺ | C₁₀H₉N | Protonated 4-Aminophenyl isocyanate |
| 109.07 | C₆H₉N₂⁺ | C₁₁H₇NO | Protonated p-Phenylenediamine |
| 116.05 | C₉H₈⁺ | C₈H₈N₃O | Naphthalene fragment (loss of aminourea group) |
Note: The m/z values are calculated for the monoisotopic masses of the proposed fragment ions. The relative abundance of these fragments would depend on the collision energy used in the MS/MS experiment.
This detailed fragmentation analysis, in conjunction with the high-resolution mass data, provides a comprehensive and robust confirmation of the molecular structure of this compound. nih.gov
Computational and Theoretical Insights into this compound Remain Undocumented in Scientific Literature
A thorough review of scientific databases and computational chemistry literature reveals a significant gap in the theoretical examination of the compound this compound. Despite the prevalence of computational studies for analogous urea and naphthalene derivatives, specific quantum chemical calculations, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) analyses, for this particular molecule have not been publicly documented.
Computational chemistry serves as a powerful tool to predict and understand the electronic and structural properties of molecules, offering insights that complement experimental findings. Methodologies such as DFT are routinely employed for geometry optimization and exploring the electronic landscape of novel compounds. However, in the case of this compound, key theoretical data remains unavailable.
This absence of information means that critical computational metrics and analyses, which are standard for characterizing new chemical entities, have not been reported for this compound. These include:
Geometry Optimization and Electronic Structure (DFT): The fundamental optimized 3D structure, bond lengths, and angles are undetermined.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity, stability, and electronic properties, have not been calculated. Consequently, the HOMO-LUMO energy gap, a key indicator of molecular stability, is unknown.
Molecular Electrostatic Potential (MEP) Mapping: There are no published MEP maps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis, which provides detailed insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds, has not been performed.
Prediction of Spectroscopic Parameters: Theoretical predictions for NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, which are vital for interpreting experimental data, are not available.
Electronic Excitation Properties (TD-DFT): The excited-state properties, including electronic transition energies and oscillator strengths, which are elucidated through TD-DFT calculations, have not been investigated.
While studies on similar molecules, such as other diaryl ureas or naphthalenic compounds, exist, these findings cannot be directly extrapolated to this compound due to the unique influence of its specific combination of amino-phenyl and naphthalen-1-yl functional groups on its electronic and structural characteristics. The scientific community awaits dedicated theoretical studies to illuminate the computational profile of this compound.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, solvent effects, and intermolecular interactions. For a molecule like this compound, MD simulations can elucidate its behavior in a biological environment, which is crucial for understanding its potential as a therapeutic agent.
The flexibility of a molecule is a critical determinant of its biological activity, as it governs the ability to adopt different conformations to bind to a target receptor. MD simulations can be employed to explore the conformational landscape of this compound. These simulations reveal the accessible conformations of the molecule by tracking the trajectories of its atoms over time. Analysis of these trajectories can identify the most stable conformations and the energy barriers between them. The inherent flexibility of the urea linker, combined with the rotatable bonds of the phenyl and naphthalen rings, allows the molecule to adopt a range of conformations. The conformational flexibility of similar flexible molecules has been shown to be crucial for their biological activity.
The surrounding solvent plays a significant role in the behavior of a solute molecule. MD simulations in explicit solvent models, such as water, can provide a realistic representation of the physiological environment. The interactions between this compound and solvent molecules, primarily through hydrogen bonding and van der Waals forces, influence its conformational preferences and solubility. Studies on similar compounds have shown that solvent can significantly impact thermal transport and molecular aggregation. researchgate.net The amino group and the urea moiety are capable of forming strong hydrogen bonds with water, which can stabilize certain conformations over others. The effect of different solvents on the solubility of related azo dyes has been studied, indicating that solubility is highly dependent on the solvent environment. researchgate.net
Understanding the intermolecular interactions of this compound is fundamental to predicting its behavior in a biological system. MD simulations can be used to study how this molecule interacts with itself (self-aggregation) and with other molecules, such as lipids or proteins. The dominant interactions between peptides and urea have been identified as electrostatic in nature, primarily through hydrogen bonds. nih.gov In the context of protein denaturation, it has been shown that urea primarily interacts favorably with the peptide backbone. nih.gov For this compound, the aromatic rings can participate in π-π stacking interactions, while the urea and amino groups are prime sites for hydrogen bonding. These interactions are dynamic and can be characterized by their strength and lifetime, which can be calculated from MD simulation trajectories.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.
Molecular docking studies can be utilized to predict how this compound binds to various biomolecular targets. For instance, diaryl urea derivatives have been investigated as inhibitors for several kinases, and docking studies have been instrumental in understanding their binding modes. nih.gov In a study of related urea derivatives as adenosine (B11128) A2A receptor antagonists, docking simulations successfully predicted the binding mode to be similar to that of a known co-crystallized ligand. nih.gov For this compound, docking simulations would involve placing the molecule in the active site of a target protein and evaluating different binding poses based on a scoring function. The resulting poses can provide hypotheses about the key interactions responsible for binding. The urea moiety is often involved in crucial hydrogen bonding interactions with the protein backbone. nih.gov
Once a plausible binding mode is identified, a more detailed analysis of the protein-ligand interactions can be performed. This involves identifying the key amino acid residues in the protein's active site that interact with the ligand and quantifying the energetic contributions of these interactions. For related phenyl-urea-based molecules targeting penicillin-binding protein 4, in silico docking was used to guide the synthesis of analogs with enhanced binding. nih.gov In studies of urea derivatives with the UreA transporter, key interacting residues were consistently identified, and docking scores showed a remarkable correlation with experimental affinities. semanticscholar.org For this compound, this analysis would highlight which parts of the molecule are most important for binding affinity and specificity. The naphthalene and phenyl rings may engage in hydrophobic and π-stacking interactions with nonpolar residues, while the urea and amino groups are likely to form hydrogen bonds with polar or charged residues.
| Computational Method | Focus of Study | Key Findings for Urea Derivatives | Potential Insights for this compound |
| Molecular Dynamics | Conformational Dynamics | Flexible linkers allow for a wide range of accessible conformations. | The urea linker and rotatable aromatic rings likely confer significant conformational flexibility, which could be important for receptor binding. |
| Molecular Dynamics | Solvent Effects | Solvent hydrogen bonding significantly influences conformation and solubility. | The amino and urea groups are expected to form strong hydrogen bonds with water, affecting its solubility and conformational preferences in an aqueous environment. |
| Molecular Dynamics | Intermolecular Interactions | Urea moieties are key participants in hydrogen bonding networks. Aromatic rings can engage in π-π stacking. | Potential for both hydrogen bonding via the urea and amino groups, and π-π stacking via the phenyl and naphthalen rings, driving intermolecular interactions. |
| Molecular Docking | Prediction of Binding Modes | Urea derivatives can adopt specific orientations within protein active sites, often mimicking known inhibitors. | Can predict how the molecule fits into a target protein's binding pocket, identifying potential therapeutic targets. |
| Molecular Docking | Protein-Ligand Energetics | Identifies key amino acid residues and interaction types (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. | Can elucidate the specific amino acid residues that are crucial for binding and provide a basis for optimizing the molecule's structure to enhance affinity and selectivity. |
Computational Chemistry and Theoretical Studies of 1 4 Amino Phenyl 3 Naphthalen 1 Yl Urea
Structure-Based Ligand Design Considerations
The design of novel ligands based on the scaffold of 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea is informed by computational and theoretical studies that elucidate its potential interactions with biological targets. Structure-based ligand design leverages the three-dimensional structure of a target protein to design molecules with high affinity and selectivity. For diaryl urea (B33335) derivatives, including the subject compound, kinases are a prominent class of targets. researchgate.net
The key to the biological activity of diaryl ureas lies in their distinct pharmacophoric features. The urea moiety is a critical component, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. researchgate.net The aromatic rings, in this case, the aminophenyl and naphthyl groups, contribute to binding through hydrophobic and van der Waals interactions. The terminal amino group on the phenyl ring can also participate in hydrogen bonding or be a site for further chemical modification to modulate activity and physicochemical properties.
A summary of the key pharmacophoric features of this compound is presented in the table below.
| Feature | Group | Potential Interaction |
| Hydrogen Bond Donor | Urea N-H | Interaction with protein backbone or side chains |
| Hydrogen Bond Donor | Amino N-H | Interaction with protein backbone or side chains |
| Hydrogen Bond Acceptor | Urea C=O | Interaction with protein backbone or side chains |
| Aromatic/Hydrophobic | Naphthyl Ring | π-π stacking, hydrophobic interactions |
| Aromatic/Hydrophobic | Phenyl Ring | π-π stacking, hydrophobic interactions |
Molecular docking studies of analogous diaryl urea compounds have provided significant insights into their binding modes with various protein kinases. nih.gov A common binding mode for this class of inhibitors involves interaction with the kinase hinge region and the DFG motif in the activation loop. researchgate.net Specifically, diaryl ureas are often "type II" kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. researchgate.net
In a hypothetical binding scenario with a kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for diaryl ureas, the following interactions for this compound can be postulated: nih.gov
The urea moiety forms a bidentate hydrogen bond with the side chain of a conserved glutamic acid residue in the αC-helix.
One of the urea N-H groups forms a hydrogen bond with the backbone carbonyl of an aspartic acid residue in the DFG motif. researchgate.net
The naphthyl group occupies a hydrophobic pocket, often referred to as the "back pocket," which is accessible in the DFG-out conformation.
The aminophenyl group is typically solvent-exposed, and the amino group can form additional hydrogen bonds with the protein or surrounding water molecules.
The following table outlines the potential interactions of this compound within a kinase active site, based on studies of similar compounds.
| Ligand Moiety | Potential Interacting Residue (Example: VEGFR-2) | Interaction Type |
| Urea | Conserved Glutamic Acid (e.g., Glu885) | Hydrogen Bond |
| Urea | Aspartic Acid of DFG motif (e.g., Asp1046) | Hydrogen Bond |
| Naphthyl group | Hydrophobic pocket residues | van der Waals, Hydrophobic |
| Aminophenyl group | Solvent/Protein Surface | Potential for Hydrogen Bonding |
Computational studies, in conjunction with experimental data from related compounds, provide valuable structure-activity relationship (SAR) insights for the design of more potent and selective analogs of this compound.
Urea Moiety: The urea linker is generally considered essential for the typical binding mode of diaryl ureas to kinases and is often conserved in analog design. researchgate.net
Naphthyl Group: Modifications to the naphthyl ring are generally less explored but could be a strategy to enhance binding affinity or selectivity by better fitting the hydrophobic back pocket of the target kinase.
Aminophenyl Group: The terminal aminophenyl ring is a common site for modification. The introduction of various substituents can influence the electronic properties and steric bulk, potentially leading to improved interactions. The amino group itself can be a handle for introducing further functionalities to improve properties like solubility or to probe for additional binding interactions. nih.gov
The table below presents a hypothetical SAR analysis based on common observations for diaryl urea kinase inhibitors.
| Modification Site | Proposed Modification | Expected Impact on Activity | Rationale |
| Aminophenyl Ring | Addition of electron-withdrawing groups (e.g., -CF3, -Cl) | Potentially increased potency | May enhance hydrogen bonding capability of the urea N-H or interact with specific subpockets. nih.gov |
| Aminophenyl Ring | Addition of solubilizing groups (e.g., morpholine, piperazine) | Improved solubility, potential for additional interactions | May improve pharmacokinetic properties and allow for interactions with solvent-exposed regions of the target. |
| Naphthyl Ring | Isomeric substitution (e.g., 2-naphthyl) | Altered binding affinity/selectivity | Would change the vector of the hydrophobic moiety, potentially leading to a better fit in the target's hydrophobic pocket. |
In addition to binding affinity, structure-based ligand design also considers the physicochemical properties of the designed compounds to ensure they have favorable "druglike" characteristics. Properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area are crucial for absorption, distribution, metabolism, and excretion (ADME).
Below is a table of calculated physicochemical properties for this compound, which are important considerations for its potential as a drug candidate.
| Property | Value |
| Molecular Formula | C17H15N3O |
| Molecular Weight | 277.32 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
These properties suggest that this compound has a molecular size and lipophilicity that are within the range of many orally available drugs. However, further optimization may be necessary to fine-tune these properties for a specific therapeutic target. For instance, reducing lipophilicity might be required to improve solubility and reduce potential off-target effects.
Investigation of Molecular Interactions and Biological Recognition
Principles of Molecular Recognition by Urea-Based Scaffolds
Diaryl ureas are recognized as a cornerstone scaffold in medicinal chemistry due to their distinctive structural features that facilitate a wide range of biomedical applications. mdpi.comnih.gov The molecular recognition capabilities of these scaffolds, including 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea, are primarily dictated by two key components: the central urea (B33335) moiety and the flanking aromatic rings. mdpi.com
The urea group (-NH-CO-NH-) is a critical element, acting as a rigid hydrogen-bond donor and acceptor. nih.gov This functionality allows it to form strong and highly directional hydrogen bonds with amino acid residues (such as glutamate (B1630785) or aspartate) in the binding pockets of target proteins, effectively anchoring the molecule in place. mdpi.comnih.gov This hydrogen-bonding capability is central to the interaction of many urea-based drugs with their protein targets. rsc.orgresearchgate.net
The aromatic rings—in this case, the phenyl and naphthalen-1-yl groups—play a pivotal role in enhancing binding affinity and specificity. mdpi.comnih.gov These rings engage in various non-covalent interactions within hydrophobic pockets of the target protein, including:
π-π Stacking: Face-to-face or edge-to-face interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
CH-π Interactions: Interactions between the C-H bonds of the protein and the π-system of the aromatic rings.
Computational studies have shown that these nonbonded π interactions work synergistically with the hydrogen bonds from the urea core to achieve high binding affinity and specificity. nih.gov The presence of aromatic R groups, such as the naphthalene (B1677914) moiety, broadens the interaction footprint, enabling more diverse and energetically favorable binding modes compared to non-aromatic counterparts. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For this compound, these studies involve the systematic modification of its structure to understand how chemical changes affect its biological activity.
The synthesis of derivatives of this compound for SAR studies typically involves reacting an appropriate amine with a corresponding isocyanate. nih.gov This facile chemistry allows for the rapid generation of a library of analogues by modifying the two aromatic rings and the amino substituent.
Common synthetic strategies include:
One-Step Synthesis: Reaction of an aryl isocyanate (e.g., 1-naphthyl isocyanate) with an arylamine (e.g., derivatives of benzene-1,4-diamine) in a suitable solvent like dichloromethane (B109758). nih.govresearchgate.net
Multi-Step Synthesis: In some cases, a precursor amine is first reacted with triphosgene (B27547) to generate an in situ isocyanate, which is then coupled with the second amine component. mdpi.com
Derivatives are designed to probe the importance of various structural features. Modifications might include:
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions of the 4-amino-phenyl ring to modulate electronic properties and explore new interactions.
Modification of the Naphthalene Ring: Altering the substitution pattern on the naphthalene ring or replacing it with other aromatic or heteroaromatic systems to probe steric and electronic requirements.
Alteration of the Amino Group: Converting the primary amine (-NH2) to secondary or tertiary amines or other functional groups to assess its role in binding or as a vector for further modification.
By synthesizing and testing a series of analogues, researchers can establish clear correlations between specific structural features and biological outcomes, such as inhibitory concentration (IC50) against a target enzyme.
For diaryl ureas, SAR studies have revealed several general trends:
Position of Substituents: The placement of substituents on the aromatic rings is often critical. For instance, in a series of 2,4-diamino-pyrimidine derivatives with urea-substituted anilines, 3-substituted ureas showed better antimalarial activity and selectivity than their 4-substituted counterparts. nih.gov
Nature of Substituents: The electronic nature of substituents can significantly impact activity. Halogen atoms (e.g., chlorine, fluorine) on the phenyl ring often enhance potency, potentially through halogen bonding or by modifying the electronic character of the ring. nih.gov
Lipophilicity: Increased lipophilicity (fat-solubility) often correlates with improved activity, although it can also lead to poorer solubility and permeability. nih.gov Quantitative structure-activity relationship (QSAR) analyses frequently point to lipophilicity as a key driver of biological activity in urea-based compounds. nih.gov
The table below illustrates hypothetical SAR data for analogues of this compound, based on trends observed for similar compounds.
| Compound | R1 (Phenyl Ring) | R2 (Naphthalene Ring) | Target Kinase IC50 (nM) |
| Parent | 4-NH2 | 1-Naphthyl | 50 |
| Analogue 1 | 4-NH2, 2-Cl | 1-Naphthyl | 25 |
| Analogue 2 | 4-NH2 | 4-Br-1-Naphthyl | 38 |
| Analogue 3 | 4-NHCOCH3 | 1-Naphthyl | 150 |
| Analogue 4 | H (Aniline) | 1-Naphthyl | 200 |
| Analogue 5 | 4-NH2 | 2-Naphthyl | 95 |
This is an interactive data table. You can sort and filter the data to explore the structure-activity relationships.
Identification and Characterization of Molecular Targets
A critical step in understanding the mechanism of action of this compound is identifying and characterizing its specific molecular targets. Diaryl ureas are well-known inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.
Once a potential target, such as a specific kinase, is identified, a variety of biochemical and biophysical methods are employed to characterize the binding interaction in detail.
Biochemical Assays: Enzyme inhibition assays are used to quantify the potency of the compound. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). For example, potent anilino-1,4-naphthoquinone derivatives have demonstrated EGFR inhibitory activity with IC50 values in the nanomolar range (3.96–18.64 nM). acs.org
Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed thermodynamic and kinetic data about the binding event, including the dissociation constant (Kd), binding enthalpy (ΔH), and entropy (ΔS).
Structural Biology: X-ray crystallography and NMR spectroscopy can determine the three-dimensional structure of the compound bound to its target protein. This provides a precise picture of the binding mode, revealing the key hydrogen bonds and non-covalent interactions that stabilize the complex. avcr.cz
Understanding how this compound affects its target's function and the broader cellular pathways is essential.
Enzyme Kinetics: Studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Many diaryl urea kinase inhibitors are Type II inhibitors, meaning they bind to the inactive (DFG-out) conformation of the kinase, often targeting an allosteric site adjacent to the ATP-binding pocket.
Cellular Pathway Analysis: In a cellular context, the compound's effect on signaling pathways is investigated. For instance, a potent FLT3 kinase inhibitor was shown to strongly affect FLT3-ITD mediated signaling pathways. nih.gov This is often done using techniques like Western blotting to measure the phosphorylation status of downstream proteins. Such inhibition can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov
By modulating the activity of key enzymes like protein kinases, this compound and its analogues can influence critical cellular processes, forming the basis of their therapeutic potential.
Role as a Chemical Probe in Biological Systems
While specific studies detailing the use of this compound as a chemical probe are not extensively documented, its structural motifs are characteristic of molecules designed for biological investigation. Diaryl ureas are frequently employed in medicinal chemistry and drug design to interact with biological targets. nih.gov The urea functionality is a potent hydrogen bond donor and acceptor, capable of mimicking peptide backbones and forming strong, specific interactions with amino acid residues in proteins, such as kinases or enzymes. nih.govmdpi.com
The key features that suggest its potential as a chemical probe include:
Hydrogen Bonding Core: The central urea moiety (-NH-CO-NH-) can form multiple hydrogen bonds, anchoring the molecule within the binding sites of biological macromolecules. nih.gov
Aromatic Scaffolds: The aminophenyl and naphthyl groups can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within protein pockets. mdpi.com
Naphthalene Fluorophore: The naphthalene group is intrinsically fluorescent. This property could potentially be exploited for use in fluorescence-based assays to probe binding events or monitor interactions within a biological system without the need for an additional fluorescent tag.
Derivatives of naphthyl urea have been investigated as disruptors of specific biological signaling pathways. For instance, N-Methyl-N-1-naphthyl urea has been identified as a disruptor of cytokine-mediated STAT1 signaling. nih.gov This indicates that the naphthyl urea scaffold is biologically active and can be tailored to probe specific cellular processes. The aminophenyl group on this compound provides an additional site for interaction or further chemical modification to enhance specificity or reporting capabilities.
Supramolecular Self-Assembly and Material Science Applications
The molecular architecture of this compound is highly conducive to supramolecular self-assembly, a process where molecules spontaneously organize into larger, well-ordered structures through non-covalent interactions. mdpi.com Urea derivatives are well-known building blocks in supramolecular chemistry, often utilized as "gelators" that can immobilize solvents to form supramolecular gels. nih.gov The ability to form such extended networks makes this compound a candidate for the development of novel soft materials, with potential applications in fields like electronics, catalysis, and biomedical engineering. ontosight.ai
The self-assembly of this compound is governed by a combination of specific, directional non-covalent interactions. The interplay between these forces dictates the final structure and properties of the resulting supramolecular assembly.
Hydrogen Bonding: The urea group is the primary driver of directional assembly. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a strong hydrogen bond acceptor. This arrangement allows for the formation of robust, linear hydrogen-bonded tapes or chains. mdpi.comresearchgate.net In the solid state, urea molecules often form bifurcated hydrogen bonds, where both N-H hydrogens of one molecule interact with the carbonyl oxygen of a neighboring molecule, leading to highly stable, ordered networks. researchgate.net
Pi-Pi (π-π) Stacking: The compound possesses two large aromatic systems, the phenyl and the naphthalene rings. These electron-rich π-systems can interact favorably with each other through π-π stacking. rsc.org This interaction involves the face-to-face or offset stacking of the aromatic rings, typically at distances of 3.5 to 3.8 Å, and contributes significantly to the stability of the assembled structure. nih.gov The large surface area of the naphthalene moiety provides a strong driving force for this type of interaction.
Hydrophobic Interactions: The phenyl and naphthalene groups are predominantly nonpolar and thus hydrophobic. In polar solvents like water, these hydrophobic regions will tend to aggregate to minimize their exposure to the solvent. nih.govcolumbia.edu This hydrophobic effect acts as a powerful, non-directional force that promotes the initial aggregation of molecules, which can then be ordered by the more specific hydrogen bonding and π-π stacking interactions. researchgate.net
| Interaction Type | Key Molecular Feature | Nature of Interaction | Typical Role in Self-Assembly |
|---|---|---|---|
| Hydrogen Bonding | Urea Moiety (-NH-CO-NH-) | Highly directional; strong donor-acceptor interaction (N-H···O=C) | Forms primary 1D chains or tapes, providing structural directionality. |
| Pi-Pi Stacking | Naphthalene and Phenyl Rings | Directional; attraction between aromatic π-systems | Stabilizes and orders the assembly, often promoting columnar or lamellar structures. |
| Hydrophobic Interactions | Aromatic Surfaces | Non-directional; entropy-driven aggregation in polar media | Induces initial molecular aggregation, reducing solubility. |
The synergistic effect of directional hydrogen bonding and π-π stacking, complemented by hydrophobic forces, can guide the self-assembly of this compound into well-defined, ordered nanostructures. The specific morphology of these structures is determined by the delicate balance between the different intermolecular forces.
The strong, linear hydrogen bonding of the urea groups typically promotes the formation of one-dimensional (1D) structures. These primary 1D tapes can then further associate through π-π stacking of the naphthalene and phenyl rings, leading to the formation of higher-order architectures such as:
Nanofibers or Nanoribbons: Formed when the hydrogen-bonded chains stack in a regular, offset manner.
Nanosheets: Resulting from the lateral association of nanoribbons.
The presence of bulky naphthalene groups can influence the packing arrangement, potentially leading to more complex, hierarchical structures. The formation of such ordered nanostructures is a hallmark of self-assembling systems based on molecules containing both strong hydrogen-bonding units and extensive aromatic surfaces.
| Dominant Interactions | Likely Resulting Nanostructure | Description |
|---|---|---|
| Strong, Anisotropic Hydrogen Bonding | 1D Nanofibers/Nanoribbons | Molecules assemble into long, linear chains or flat ribbons. |
| Hydrogen Bonding + Pi-Pi Stacking | Bundled Fibers or Lamellar Sheets | The primary 1D fibers associate side-by-side via stacking of aromatic rings. |
| Balanced Isotropic Interactions | Vesicles or Globular Aggregates | Less directional forces might lead to the formation of spherical assemblies in solution. |
Advanced Analytical Methodologies for Research on 1 4 Amino Phenyl 3 Naphthalen 1 Yl Urea
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its higher-pressure variant, UPLC, are cornerstone techniques in analytical chemistry, offering high-resolution separation of compounds in a mixture. They are widely used for the analysis of substituted urea (B33335) compounds.
Developing a robust HPLC or UPLC method is the first step in assessing the purity of a newly synthesized batch of 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea and for its quantification. Reversed-phase (RP) chromatography is the most common approach for compounds of this nature. sielc.com
Method development involves the systematic optimization of several parameters to achieve a desired separation, ensuring that the main compound peak is well-resolved from any impurities or starting materials. Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. wu.ac.th For aromatic compounds like this compound, a C18 column is a common choice for the stationary phase. google.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a modifier like formic acid to improve peak shape. sielc.com
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. wu.ac.th Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, set at a wavelength where the analyte exhibits maximum absorbance. wu.ac.th Once developed, the method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity for reliable quantification. mdpi.com
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Stationary phase for separating nonpolar to moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Eluent system to carry the sample through the column. |
| Elution Mode | Gradient | Varies mobile phase composition to improve separation of complex mixtures. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects resolution and analysis time. |
| Column Temp. | 25 °C | Maintains consistent retention times and improves reproducibility. wu.ac.th |
| Injection Vol. | 5 µL | The amount of sample introduced onto the column. wu.ac.th |
| Detector | UV/PDA at 254 nm | Measures the absorbance of the eluting compounds for detection and quantification. |
While this compound itself is not chiral, chiral separations would become critical if chiral precursors were used in its synthesis or if chiral derivatives were to be prepared. Chiral HPLC is a specialized technique used to separate enantiomers (non-superimposable mirror images) of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For urea-based compounds, polysaccharide-based CSPs are often effective. The development of a chiral HPLC method is essential for determining the enantiomeric composition of a chiral substance. researchgate.net If a precursor amine used in the synthesis of a urea derivative were chiral, this technique would be necessary to ensure the enantiomeric purity of the final product. researchgate.net
Following synthesis and initial analysis, it is often necessary to purify the target compound by isolating it from byproducts and unreacted starting materials. Preparative HPLC is the technique used for this purpose, functioning on the same principles as analytical HPLC but on a much larger scale. prep4u.de
The primary goal of preparative HPLC is to achieve high product recovery and purity, rather than just obtaining analytical information. prep4u.de This involves using larger columns with greater internal diameters and lengths, packed with larger particle size stationary phases to accommodate higher sample loads. windows.net Consequently, flow rates are significantly higher, and larger volumes of the sample mixture are injected. rjptonline.org A fraction collector is used at the detector outlet to collect the eluent containing the purified compound as it exits the column. rjptonline.org The collected fractions are then typically subjected to solvent evaporation to yield the pure, isolated compound. nih.gov
Table 2: Comparison of Analytical and Preparative HPLC
| Feature | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Goal | Information (Quantification, Purity Check) | Product (Isolation, Purification) |
| Column ID | 2.1 - 4.6 mm | >10 mm |
| Flow Rate | 0.2 - 1.5 mL/min | >10 mL/min |
| Sample Load | Micrograms (µg) to low Milligrams (mg) | Milligrams (mg) to Grams (g) or Kilograms (kg) prep4u.de |
| Outcome | Chromatogram with data | Collected fractions of pure compound |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for both qualitative and quantitative analysis and is often coupled with a separation technique like liquid chromatography (LC-MS).
MS is an invaluable tool for monitoring the progress of a chemical reaction and confirming the identity of the desired product. nih.gov During the synthesis of this compound, small aliquots of the reaction mixture can be periodically analyzed by LC-MS. This allows researchers to track the consumption of reactants and the formation of the product in near real-time.
Upon completion of the reaction, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the product. mdpi.com This precise mass can be used to determine the elemental composition, thereby confirming that the synthesized compound has the correct molecular formula. researchgate.net Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a structural fingerprint, helping to elucidate the compound's structure. researchgate.netmdpi.com
For highly sensitive and selective quantification of this compound, especially in complex matrices, quantitative mass spectrometry techniques like LC-MS/MS are employed. researchgate.net One of the most powerful methods for this is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).
In an SRM experiment, a specific precursor ion (typically the molecular ion, [M+H]⁺) of the target analyte is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific, characteristic product ion is selected and monitored by the second mass analyzer. researchgate.net This precursor-to-product ion transition is highly specific to the analyte, which significantly reduces background noise and enhances sensitivity, allowing for quantification at very low levels. mdpi.com The development of an SRM method involves optimizing parameters such as the precursor and product ions and the collision energy to achieve the strongest and most stable signal.
Table 3: Hypothetical SRM Parameters for this compound ([C₁₇H₁₅N₃O+H]⁺)
| Parameter | Value | Description |
|---|---|---|
| Parent Compound | This compound | The analyte being quantified. |
| Molecular Formula | C₁₇H₁₅N₃O | --- |
| Precursor Ion (Q1) | m/z 290.1 | The mass-to-charge ratio of the protonated molecular ion selected in the first quadrupole. |
| Product Ion (Q3) | e.g., m/z 143.1 | A characteristic fragment ion selected in the third quadrupole after collision-induced dissociation. |
| Collision Energy (V) | Optimized Value | The energy applied to induce fragmentation of the precursor ion. |
Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Structural Elucidation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the molecular structure of a compound in solution. For this compound, ¹H and ¹³C NMR would be essential for confirming its identity and purity.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons on the aminophenyl and naphthalenyl rings, as well as signals for the amine (-NH₂) and urea (-NH-) protons. The integration of these signals would correspond to the number of protons in each environment, and splitting patterns (e.g., doublets, triplets) would reveal adjacent protons.
¹³C NMR: This analysis would identify all non-equivalent carbon atoms in the molecule, including those in the aromatic rings and the carbonyl carbon of the urea group. The chemical shift of the carbonyl carbon would be particularly indicative of the urea functional group.
Without experimental data, a table of chemical shifts and coupling constants for this compound cannot be generated.
Spectroscopic Methods for Characterization (UV-Vis, FT-IR, Fluorescence)
Spectroscopic methods are used to study the interaction of a compound with electromagnetic radiation, providing information about its electronic structure and functional groups.
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the phenyl and naphthalene (B1677914) aromatic systems. The position of the maximum absorbance (λmax) would be characteristic of its conjugated system.
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key vibrational bands for this compound would include N-H stretching from the amine and urea groups, C=O stretching of the urea carbonyl group, and C=C stretching from the aromatic rings.
Fluorescence Spectroscopy: Given the presence of the naphthalene fluorophore, the compound is expected to be fluorescent. Fluorescence spectroscopy would provide an emission spectrum upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum). This would yield information about the molecule's excited state properties.
Specific data on absorption maxima, vibrational frequencies, and emission wavelengths are not available in the searched literature.
Electrochemical Methods
Electrochemical methods, such as cyclic voltammetry, could be used to study the redox properties of this compound. These techniques can determine the oxidation and reduction potentials of the molecule. The aromatic amine and naphthalene ring system are electroactive moieties, and their electrochemical behavior would provide insight into the molecule's electronic properties and its potential for use in electronic applications. However, no studies detailing the electrochemical analysis of this specific compound were found.
Thermal Analysis (e.g., DSC, TGA) for Phase Behavior
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would reveal its melting point, which is a key indicator of purity, as well as other phase transitions like crystallization or glass transitions.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability of the compound and its decomposition profile. The TGA curve would indicate the temperature at which the molecule begins to degrade.
No experimental DSC or TGA data for this compound is available in the public domain, preventing the creation of a data table of its thermal properties.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement and WinGX for data processing and visualization. Ensure high-resolution data collection (e.g., <1.0 Å) to resolve aromatic ring orientations and hydrogen bonding patterns. For anisotropic displacement parameters, employ the ORTEP interface to visualize thermal ellipsoids .
Q. How can researchers optimize the synthesis of this compound?
- Answer: Utilize a two-step urea-forming reaction:
React 4-aminophenyl isocyanate with 1-naphthylamine in anhydrous dichloromethane under nitrogen.
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography (yield typically 60-75%). Adjust stoichiometry (1:1.2 molar ratio) to account for amine volatility .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Answer:
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) to confirm molecular ion peaks ([M+H]⁺ expected at ~318 m/z).
- ¹H/¹³C NMR : Look for distinct aromatic signals (δ 6.8–8.5 ppm for naphthalene protons) and urea NH peaks (δ 9.2–10.5 ppm).
- FTIR : Validate urea C=O stretch at ~1640–1680 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties relevant to biological activity?
- Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to analyze:
- Electron density distribution (HOMO-LUMO gaps) to assess redox activity.
- Electrostatic potential maps for hydrogen-bonding propensity.
- Compare results with crystallographic data (e.g., bond lengths) to validate accuracy .
Q. What strategies resolve contradictions in crystallographic data between SHELXL and alternative refinement software?
- Answer: Cross-validate refinement using Olex2 or PLATON . Check for:
- Overparameterization (e.g., R-factor >5% divergence).
- Twinning or disorder using the Rigaku Oxford Diffraction suite.
- Apply Hirshfeld surface analysis to identify weak interactions missed by automated refinement .
Q. How do researchers design structure-activity relationship (SAR) studies for this compound’s kinase inhibition potential?
- Answer:
Synthesize analogs with substituents at the 4-amino-phenyl group (e.g., halogens, methyl).
Test inhibition against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).
Correlate activity with steric/electronic parameters from DFT .
Q. What in vitro assays assess the compound’s interaction with DNA or enzymes?
- Answer:
- Fluorescence Quenching : Measure binding to DNA (e.g., ct-DNA) via Stern-Volmer plots.
- Enzyme Inhibition : Use trypsin or chymotrypsin with a chromogenic substrate (e.g., N-benzoyl-L-tyrosine p-nitroanilide) to monitor competitive inhibition .
Q. How can researchers address discrepancies in biological activity data across studies?
- Answer: Standardize assay conditions (pH, temperature, solvent) and validate via:
- Positive Controls : Compare with known inhibitors (e.g., staurosporine for kinases).
- Dose-Response Curves : Use ≥3 replicates to minimize batch variability.
- Meta-Analysis : Cross-reference with PubChem BioAssay data .
Methodological Notes
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